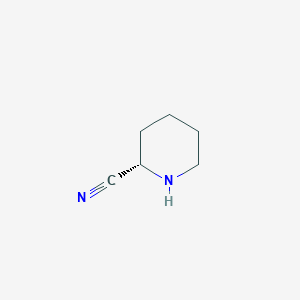

(S)-2-Cyanopiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Cyanopiperidine is a chiral compound that serves as a key intermediate in the synthesis of various piperidine alkaloids and related structures. It is particularly valuable in the field of asymmetric synthesis, where it can be used to produce a range of 2-substituted piperidines with potential applications in pharmaceuticals and fine chemicals .

Synthesis Analysis

The asymmetric synthesis of 2-(1-aminoalkyl)piperidines can be achieved using (-)-2-cyano-6-phenyloxazolopiperidine as a starting material. The process involves the reduction of this compound followed by hydrogenolysis to yield diamines. Further chemical manipulations allow for the creation of substituted diamino alcohols and other derivatives, demonstrating the versatility of the cyano group in piperidine synthesis . Additionally, a chemoenzymatic approach has been developed for the synthesis of (S)-2-cyanopiperidine, utilizing an enantioselective oxynitrilase-catalyzed reaction followed by cyclization. This method provides a novel route to access various 2-substituted piperidine alkaloids .

Molecular Structure Analysis

The molecular structure of (S)-2-cyanopiperidine is characterized by the presence of a cyano group attached to the second carbon of the piperidine ring. This functional group plays a crucial role in the compound's reactivity and is pivotal in subsequent transformations that lead to a variety of complex molecules. The stereochemistry of the compound is also significant, as the (S)-enantiomer is often desired for its specific biological activities .

Chemical Reactions Analysis

(S)-2-Cyanopiperidine is a versatile intermediate that can undergo various chemical reactions. For instance, the addition of lithium derivatives to the cyano group can lead to the formation of an intermediate imino bicyclic system, which can be further reduced to produce substituted diamino alcohols. The cyano group also enables the synthesis of bridged indole alkaloids through acid cyclization reactions, showcasing the compound's utility in constructing complex heterocyclic systems .

Physical and Chemical Properties Analysis

While the abstracts provided do not detail the physical and chemical properties of (S)-2-cyanopiperidine, such compounds typically exhibit properties that are influenced by their functional groups. The cyano group, for example, is known to affect the polarity, solubility, and reactivity of the molecule. The chiral center at the second carbon of the piperidine ring is likely to impact the compound's optical properties and its interactions with biological systems .

Scientific Research Applications

Synthetic Strategies and Pharmacology of Cyanopyridine Derivatives

Cyanopyridine compounds, including structures similar to (S)-2-cyanopiperidine, are pivotal in the synthesis of various pharmacologically active molecules. The 2-oxo-3-cyanopyridine scaffold, for example, is renowned for its wide range of biological activities, such as anticancer, antibacterial, antifungal, and antiviral properties. This class of compounds is highly reactive, making it valuable as intermediates in organic synthesis. The development of new synthetic routes for 2-oxo-3-cyanopyridine derivatives highlights the ongoing interest in exploiting the reactivity of cyanopyridines for creating compounds with significant therapeutic potential (Ghosh et al., 2015).

Biotechnological Applications of Cyanobacteria

Cyanobacteria, a group of photosynthetic microorganisms, have garnered attention for their applications in biotechnology, including their ability to produce biologically active compounds with pharmaceutical relevance. Cyanobacteria-derived compounds exhibit a range of bioactivities, including antiviral, antibacterial, antifungal, and anticancer effects. Recent research has explored the potential of cyanobacteria in producing bioactive substances, including exopolysaccharides, vitamins, and enzymes, for pharmaceutical applications. This highlights the broader scope of biotechnological applications of cyanobacteria beyond the direct context of (S)-2-cyanopiperidine but emphasizes the importance of microorganisms in producing bioactive compounds (Abed et al., 2009).

Nano-Marine Drugs from Cyanobacteria

The exploration of cyanobacteria for the development of nano-marine drugs, especially in cancer therapies, is an emerging field. Cyanobacteria produce a diverse array of chemically diverse compounds, such as cyclic peptides and lipopeptides, which are effective in inducing apoptosis in cancer cells. The integration of cyanobacterial compounds into nanoformulations presents a novel approach for enhancing the solubility and therapeutic efficacy of natural products in cancer treatment. This research underscores the potential of marine cyanobacteria as a source of novel pharmaceuticals and the importance of nanotechnology in drug development and delivery systems (Bajpai et al., 2018).

properties

IUPAC Name |

(2S)-piperidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVXLTMRALFZIS-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Cyanopiperidine | |

CAS RN |

1217629-89-4 |

Source

|

| Record name | 2-Piperidinecarbonitrile, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDP9PG5VPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2514016.png)

![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2514022.png)

![ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate](/img/structure/B2514024.png)

![2-[(2,5-Dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2514027.png)

![N-cyclopentyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2514029.png)